N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-20(2)17(16-13-23-18-11-7-6-10-15(16)18)12-19-24(21,22)14-8-4-3-5-9-14/h3-11,13,17,19H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTUMRVNXIXMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=CC=C1)C2=CSC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Name : this compound
- CAS Number : 2379993-93-6
- Molecular Formula : C20H22N2O3S2
Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to reduced proliferation of cancer cells.
- Anti-inflammatory Properties : Similar compounds have demonstrated significant anti-inflammatory effects, suggesting that this compound may also modulate inflammatory pathways.
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various pathogens, indicating a broad-spectrum antimicrobial profile.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Cancer Treatment : A study involving a benzothiophene derivative showed promising results in reducing tumor size in preclinical models. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Inflammation Models : In vivo studies demonstrated that compounds with similar structures significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.
- Antimicrobial Efficacy : Research on related sulfonamide compounds indicated strong antibacterial activity against resistant strains, highlighting the need for further exploration into the antimicrobial properties of this compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally similar to N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzenesulfonamide exhibit potential anticancer properties by targeting RNA-binding proteins involved in cancer progression. For instance, studies have shown that such compounds can inhibit HuR (human antigen R), a protein associated with tumor growth and inflammation. The ability to modulate protein interactions positions this compound as a promising candidate for drug development aimed at cancer therapy.
Antidiabetic Properties
In related studies, benzenesulfonamide derivatives have demonstrated significant antidiabetic activity. Some synthesized derivatives showed comparable efficacy to established antidiabetic agents like glibenclamide in reducing blood glucose levels in diabetic models . The structural modifications of sulfonamides can lead to enhanced hypoglycemic properties, suggesting that this compound may also be explored for similar therapeutic applications.
Antimicrobial Applications
Recent investigations into new thiopyrimidine–benzenesulfonamide compounds reveal their effectiveness against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies suggest that derivatives of this compound could serve as foundational compounds for developing new antimicrobial agents capable of overcoming antibiotic resistance .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. These reactions often utilize common reagents for various transformations, including oxidation and substitution processes. The synthesis pathway can significantly influence the biological activity of the final product, highlighting the importance of optimizing reaction conditions.
Case Studies and Research Findings
Several case studies provide insights into the applications of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide derivatives are a diverse class of compounds with applications ranging from antimicrobial agents to enzyme inhibitors. Below is a detailed comparison of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzenesulfonamide with structurally related compounds.
Structural Analogs and Substituent Effects
Key Differences and Implications
- Benzothiophene vs. Benzimidazole : The target compound’s benzothiophene group (a sulfur-containing heterocycle) differs from benzimidazole (a nitrogen-containing heterocycle) in electronic properties. Benzimidazole derivatives are often associated with antiparasitic activity (e.g., albendazole), while benzothiophene derivatives are explored for CNS-targeted drugs due to their blood-brain barrier permeability .
- Dimethylaminoethyl vs.
- Trifluoromethyl vs. Methyl Substituents : Trifluoromethyl groups () enhance electronegativity and resistance to oxidative metabolism compared to methyl groups (), which prioritize lipophilicity .
Q & A
Q. What are the recommended synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of 1-benzothiophen-3-yl derivatives with dimethylaminoethylamine, followed by sulfonylation using benzenesulfonyl chloride. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous DMF under nitrogen .
- Sulfonylation : React with benzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) .
Optimization requires monitoring via TLC or HPLC to ensure intermediate purity. Adjusting solvent polarity (e.g., DMF vs. THF) and temperature can improve yields .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., benzothiophene protons at δ 7.2–8.5 ppm) and sulfonamide NH signals (δ ~10 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., m/z corresponding to [M+H]⁺) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., bond angles and torsion angles in benzenesulfonamide moieties) .
- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for sulfonamide derivatives like this compound?
- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple replicates .
- Target validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm specificity .
- Structural analogs : Synthesize derivatives with modified dimethylamino or benzothiophene groups to isolate structure-activity relationships (SAR) .
For example, replacing the dimethylamino group with morpholine (as in ) may alter receptor binding kinetics .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Use in silico tools to predict ADME (Absorption, Distribution, Metabolism, Excretion):
- Molecular docking : Identify binding poses with target enzymes (e.g., carbonic anhydrase) using AutoDock Vina .
- QSAR modeling : Corrogate logP, polar surface area, and H-bond donors with bioavailability .
- MD simulations : Assess stability of sulfonamide-protein complexes over 100-ns trajectories (e.g., GROMACS) .
Example: Introducing trifluoromethyl groups (as in ) may enhance metabolic stability but require solubility adjustments .
Q. What experimental designs are critical for elucidating the mechanism of action in enzymatic inhibition studies?
- Methodological Answer : Employ kinetic and biophysical assays:
- Enzyme kinetics : Measure Ki values via Lineweaver-Burk plots under varying substrate concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Fluorescence quenching : Monitor tryptophan residues in enzymes (e.g., λex = 280 nm) to infer conformational changes .
For competitive inhibition, co-crystallize the compound with the enzyme (e.g., PDB deposition) to visualize active-site interactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer : Discrepancies may stem from assay conditions (pH, temperature) or compound purity. Standardize protocols:
- Control compounds : Use established inhibitors (e.g., acetazolamide for carbonic anhydrase) as benchmarks .
- Buffer systems : Compare Tris-HCl vs. phosphate buffers to rule out pH-dependent activity .
- Batch analysis : Re-synthesize the compound and retest under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
